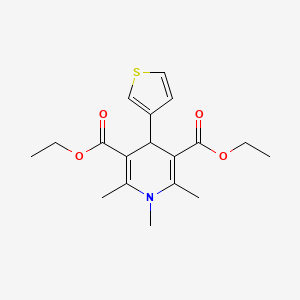![molecular formula C11H13N3O2S B5297943 N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide (DMTTF) is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary target for benzodiazepines. This compound enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, but N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been shown to have a different binding site on the GABA-A receptor.
Biochemical and Physiological Effects:
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been shown to have anxiolytic and sedative effects in animal models. This compound has also been shown to increase slow-wave sleep and decrease REM sleep in rats. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has several advantages for use in lab experiments. This compound has a high affinity for GABA-A receptors and has been shown to have a long duration of action. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide also has a low toxicity profile and does not produce significant side effects at therapeutic doses. However, N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has some limitations for use in lab experiments. This compound is not water-soluble, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide. One potential area of research is the use of this compound as a tool to study the GABAergic system. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has a different binding site on the GABA-A receptor compared to benzodiazepines, which could provide new insights into the regulation of anxiety and sleep. Another potential area of research is the development of novel analogs of N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide that have improved pharmacokinetic properties. These analogs could have a higher water solubility and a longer duration of action, which could make them more suitable for use in experimental paradigms. Overall, N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has the potential to be a valuable tool for scientific research, particularly in the field of neuroscience.
Synthesemethoden
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methyl-1,2,3-thiadiazol-5-amine. The final step involves the reaction of the resulting amide with dimethylamine. The synthesis method for N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders. N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has also been studied for its potential use as a tool to study the GABAergic system, which is involved in the regulation of anxiety and sleep.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-[(4-methylthiadiazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-4-5-16-10(7)11(15)14(3)6-9-8(2)12-13-17-9/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTAPXAUBLZDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)CC2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-imidazol-2-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5297879.png)
acetic acid](/img/structure/B5297898.png)
![N-(2-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297899.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297907.png)
![7-acetyl-6-methyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5297915.png)

![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5297930.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5297966.png)
![methyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5297967.png)